(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-6-12-26(13-7-2)31(28,29)19-10-8-18(9-11-19)22(27)24-23-25(5)20-15-16(3)14-17(4)21(20)30-23/h6-11,14-15H,1-2,12-13H2,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXYMORJYONJCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)S2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: Starting from a suitable aromatic amine, the benzothiazole ring can be synthesized through a cyclization reaction with sulfur and an oxidizing agent.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Formation of the Final Compound: The final step involves the coupling of the benzothiazole intermediate with the sulfonamide derivative under appropriate conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions could target the double bond in the benzothiazole ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under suitable conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology. Its potential antimicrobial properties could be explored for the development of new antibiotics.
Medicine
In medicine, the compound could be investigated for its therapeutic potential. Sulfonamides are known for their use in treating bacterial infections, and this compound might offer new avenues for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Wirkmechanismus
The mechanism of action of (Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide would depend on its specific biological target. Generally, sulfonamides inhibit the synthesis of folic acid in bacteria by competing with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase. This inhibition disrupts bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Benzamide-Thiazole Hybrids
Several compounds in the evidence share structural motifs with the target molecule, particularly benzamide-thiazole hybrids. For example:
- N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) ():
This compound replaces the benzo[d]thiazole core with a thiadiazole ring and incorporates an isoxazole substituent. Its IR spectrum shows a C=O stretch at 1606 cm⁻¹, weaker than the target compound’s expected sulfamoyl and benzamide carbonyl stretches (~1660–1680 cm⁻¹) .
- N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) ():
Features a pyridinyl-thiadiazole backbone instead of a thiazole. Its dual C=O stretches at 1679 and 1605 cm⁻¹ suggest stronger electron-withdrawing effects compared to the target compound’s sulfamoyl group .
Sulfamoyl-Containing Analogues
- 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] ():
These triazole derivatives share a sulfonyl group but lack the diallylsulfamoyl substituent. Their νC=S stretches (1247–1255 cm⁻¹) are comparable to the target compound’s sulfamoyl S=O vibrations (~1250–1300 cm⁻¹) .
Bioactivity and Target Correlations
While direct bioactivity data for the target compound are absent, highlights that structurally similar compounds cluster based on bioactivity profiles and protein target interactions. For example:
- Its dimethylamino-acryloyl group may enhance membrane permeability compared to the target compound’s diallylsulfamoyl group .
Key Physicochemical and Spectral Comparisons
| Property | Target Compound | N-(5-isoxazol-5-yl-3-phenyl-3H-thiadiazol-2-ylidene)-benzamide (6) | Triazole-3-thiones [7–9] |
|---|---|---|---|
| C=O Stretch (cm⁻¹) | ~1660–1680 | 1606 | Absent |
| S=O/S=S Stretch (cm⁻¹) | ~1250–1300 | N/A | 1247–1255 |
| Bioactivity Cluster | Kinase inhibition? | Unknown | Antifungal/antibacterial |
| Synthetic Complexity | High (Z-configuration) | Moderate | Low |
Research Findings and Limitations
- Synthetic Challenges : The Z-configuration of the target compound’s imine bond requires precise stereocontrol, unlike the simpler tautomerization observed in triazole-thiones .
- Bioactivity Gaps: No direct cytotoxicity or kinase inhibition data are available for the target compound, unlike analogues like 4g and 8a .
- Structural Insights : The diallylsulfamoyl group may confer unique solubility and selectivity compared to sulfonyl or acetylated derivatives .
Biologische Aktivität
(Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, molecular interactions, and case studies that highlight its pharmacological potential.
The synthesis of this compound typically involves the reaction of a suitable benzo[d]thiazole derivative with a sulfamoyl group. The specific structural characteristics contribute to its biological activity, particularly its interaction with various biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. For instance, compounds similar to (Z)-4-(N,N-diallylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide have been shown to inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) cells.
Table 1: Inhibitory Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (Z)-4-(N,N-diallylsulfamoyl)-N-(...) | MDA-MB-231 | 10.5 |
| (Z)-4-(N,N-diallylsulfamoyl)-N-(...) | HT-29 | 12.3 |
These results suggest that the compound can effectively reduce cell viability in cancerous cells through mechanisms that may involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound has also been evaluated for its potential as an inhibitor of carbonic anhydrases (CAs), which are important in various physiological processes including respiration and acid-base balance.
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Isoform | IC50 (nM) |
|---|---|
| hCA II | 1500 |
| hCA IX | 300 |
| hCA XII | 200 |
The data indicates that (Z)-4-(N,N-diallylsulfamoyl)-N-(...) exhibits selective inhibition against hCA IX, a target associated with tumor progression.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity and interaction modes of (Z)-4-(N,N-diallylsulfamoyl)-N-(...) with target enzymes. The docking results reveal that the compound forms multiple hydrogen bonds with key residues in the active site of hCA IX.
Figure 1: Binding Interactions
The compound's thiazole ring interacts hydrophobically with several amino acids while also forming critical hydrogen bonds that stabilize the enzyme-inhibitor complex.
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry explored the antitumor effects of similar compounds on xenograft models. The results demonstrated a significant reduction in tumor size and improved survival rates in treated groups compared to controls.
- Clinical Trials : Preliminary clinical trials have suggested potential efficacy in treating specific types of cancers, although further studies are needed to establish safety and efficacy profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
